molecular formula C23H23ClN2O4S B300941 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide

2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide

Cat. No.: B300941
M. Wt: 459 g/mol
InChI Key: YVIDTCNCSXTQOT-UHFFFAOYSA-N
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Description

2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the glycinamide intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the 2-ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using 2-ethoxyphenyl bromide.

    Incorporation of the phenylsulfonyl group: This final step involves the reaction of the intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenylsulfonyl derivatives.

Scientific Research Applications

2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

2-[[(4-chlorophenyl)methyl](phenylsulfonyl)amino]-N-[2-(ethyloxy)phenyl]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-12-14-19(24)15-13-18)31(28,29)20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,25,27)

InChI Key

YVIDTCNCSXTQOT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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